An In-Depth Technical Guide to the Synthesis and Properties of 2,6-Dinitro-4-methylaniline
An In-Depth Technical Guide to the Synthesis and Properties of 2,6-Dinitro-4-methylaniline
This guide provides a comprehensive overview of 2,6-dinitro-4-methylaniline, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, physicochemical properties, and critical safety considerations. This document emphasizes the causality behind experimental choices and provides robust, verifiable information to support laboratory and research endeavors.
Introduction
2,6-Dinitro-4-methylaniline, with the CAS Number 6393-42-6, is an organic compound of significant interest in synthetic chemistry.[1][2][3] Its molecular structure, featuring a substituted aniline ring with two nitro groups and a methyl group, makes it a valuable precursor in the synthesis of various heterocyclic compounds, dyes, and pigments.[3] The presence of nitro groups can impart distinct chromophoric properties, which have been explored in the development of azo dyes. While some research has investigated its potential medicinal applications, including antibacterial activity, it is crucial to note its established carcinogenic properties, which necessitate stringent handling protocols. This guide will delve into a reliable synthetic route, detailed characterization data, and essential safety and handling procedures to ensure its informed and safe use in a research setting.
Physicochemical and Spectroscopic Properties
2,6-Dinitro-4-methylaniline is a yellow crystalline solid at room temperature.[1] The relatively high melting point can be attributed to strong intermolecular hydrogen bonding between the amino and nitro groups of adjacent molecules. It exhibits good solubility in polar organic solvents like acetonitrile and dimethyl sulfoxide, while its solubility in nonpolar solvents is limited.
Key Properties Table
| Property | Value | Source(s) |
| CAS Number | 6393-42-6 | [1][2][3] |
| Molecular Formula | C₇H₇N₃O₄ | [3][4] |
| Molecular Weight | 197.15 g/mol | [3][4] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 171-172 °C | [1] |
| Solubility | Good solubility in polar organic solvents (acetonitrile, DMSO); limited in nonpolar solvents. | [1] |
| LogP | ~2.05 | [2] |
Spectroscopic Analysis
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, a singlet for the aromatic protons (due to symmetrical substitution), and a broad singlet for the amine protons.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the quaternary aromatic carbons attached to the nitro and amino groups, the aromatic CH carbon, and the carbon attached to the methyl group.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine, symmetric and asymmetric stretching of the nitro groups, and C-H stretching of the aromatic ring and methyl group.
-
Mass Spectrometry: The mass spectrum is predicted to show a molecular ion peak (M+) at m/z 197.[5] Fragmentation patterns would likely involve the loss of nitro groups and other characteristic cleavages of the aromatic ring.
Synthesis of 2,6-Dinitro-4-methylaniline
A well-established and reliable method for the synthesis of 2,6-dinitro-4-methylaniline proceeds via a three-step sequence starting from p-toluidine. This approach involves the protection of the highly activating amino group to control the regioselectivity of the subsequent nitration reactions, followed by deprotection to yield the final product.
Synthesis Workflow Diagram
Caption: Three-step synthesis of 2,6-Dinitro-4-methylaniline from p-toluidine.
Detailed Experimental Protocol
Step 1: Tosylation of p-Toluidine
This initial step protects the amino group as a tosylamide, which moderates its activating effect and directs the subsequent nitration to the desired positions.
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In a suitable reaction vessel, stir 5.35 g (0.050 mol) of crushed p-toluidine with 50 mL of 2 M sodium hydroxide solution.
-
Over a period of 5 minutes, add 9.6 g of crushed p-toluenesulfonyl chloride (tosyl chloride).
-
Briefly warm the mixture on a steam bath, then cool it thoroughly in an ice-water bath.
-
Slowly acidify the cooled solution with dilute hydrochloric acid. The product may initially separate as an oil.
-
Triturate the oil with a glass rod to induce crystallization.
-
Collect the crystalline solid by filtration.
-
Recrystallize the crude product from a mixture of acetic acid and water to obtain N-(p-tolyl)tosylamide.
Step 2: Dinitration of N-(p-tolyl)tosylamide
The protected intermediate is then subjected to harsh nitrating conditions to introduce two nitro groups onto the aromatic ring.
-
Reflux the air-dried N-(p-tolyl)tosylamide with a mixture of 25 mL of acetic acid and 100 mL of 3 M nitric acid for at least one hour. The reaction mixture may initially be oily before solidifying.
-
After refluxing, cool the reaction mixture.
-
Collect the crude product by filtration.
-
Recrystallize the dinitrated amide from an acetone-water mixture.
Step 3: Hydrolysis of the Dinitro Amide
The final step involves the removal of the tosyl protecting group under acidic conditions to yield the target compound.
-
For every 2 g of the dinitro amide, add 3 mL of concentrated sulfuric acid.
-
Warm the mixture on a steam bath for 30 minutes.
-
Carefully pour the reaction mixture over crushed ice.
-
Collect the precipitated 2,6-dinitro-4-methylaniline by filtration.
-
Wash the solid with water and recrystallize from an appropriate solvent, such as ethanol, to obtain the purified product.
Safety and Handling
2,6-Dinitro-4-methylaniline is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
Hazard Identification
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Toxicity: Studies have indicated that 2,6-dinitro-4-methylaniline is carcinogenic in animal models.[3] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[6]
-
Mutagenicity: The compound has a high affinity for DNA and can form covalent bonds, raising concerns about its mutagenic potential.[3]
-
Environmental Hazards: It is considered toxic to aquatic life with long-lasting effects.[6]
Recommended Safety Precautions
-
Engineering Controls: All handling of 2,6-dinitro-4-methylaniline should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat should be worn at all times.
-
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Applications in Research and Development
2,6-Dinitro-4-methylaniline serves as a versatile intermediate in organic synthesis. Its primary applications are in:
-
Heterocyclic Chemistry: It is a valuable starting material for the synthesis of various fused heterocyclic compounds, which are scaffolds of interest in medicinal chemistry.[3]
-
Dye and Pigment Industry: The dinitroaniline moiety is a key chromophore, and this compound can be used in the synthesis of specialized dyes.[3]
-
Agrochemical Research: Dinitroaniline derivatives have been extensively studied for their herbicidal properties.[1]
Conclusion
2,6-Dinitro-4-methylaniline is a chemical intermediate with significant applications in various fields of chemical research. The three-step synthesis from p-toluidine provides a reliable and scalable route for its preparation in a laboratory setting. However, its hazardous nature, particularly its carcinogenicity and acute toxicity, demands strict adherence to safety protocols. This guide provides the necessary technical information for its synthesis, characterization, and safe handling to support its responsible use in scientific research and development.
References
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6393-42-6 | 2,6-Dinitro-4-methylaniline | Tetrahedron. Available at: [Link]
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Acute toxicity of 2,4,6-trinitrotoluene, 2,4-dinitrotoluene, and 2.6-dinitrotoluene in the adult bullfrog (Lithobates catesbeiana) - ResearchGate. (2025-08-06). Available at: [Link]
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2,6-dinitro-4-methylaniline (C7H7N3O4) - PubChemLite. Available at: [Link]
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FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. Available at: [Link]
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